N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
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Description
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a useful research compound. Its molecular formula is C15H22N2O3S and its molecular weight is 310.41. The purity is usually 95%.
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Biological Activity
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core, which is known for its diverse biological activities. The presence of a methanesulfonamide group enhances its solubility and bioavailability.
Chemical Formula: C14H19N3O2S
Molecular Weight: 293.38 g/mol
CAS Number: 941911-55-3
Research indicates that this compound may interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. Its ability to bind to the cereblon (CRBN) protein suggests a role in modulating protein degradation pathways, which is critical in cancer therapy and other diseases .
Anticancer Properties
Several studies have investigated the anticancer potential of compounds related to tetrahydroquinoline derivatives. The following table summarizes findings from recent research:
Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
MCF-7 (breast cancer) | 15 | Induction of apoptosis | |
HeLa (cervical cancer) | 20 | Inhibition of cell proliferation | |
A549 (lung cancer) | 10 | Cell cycle arrest |
These studies suggest that this compound exhibits significant cytotoxicity against various cancer cell lines.
Antiviral Activity
Emerging data also point to antiviral properties, particularly against HIV. A fragment-based drug discovery approach identified this compound as a potential inhibitor of the HIV-1 capsid protein, crucial for viral replication .
Case Studies
A notable case study involved the synthesis and evaluation of tetrahydroquinoline derivatives, including this compound. The study demonstrated that modifications to the tetrahydroquinoline scaffold could significantly enhance antiviral activity while maintaining low cytotoxicity levels .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data indicate favorable solubility profiles and metabolic stability in liver microsomes.
Properties
IUPAC Name |
N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-11(2)8-9-17-14-6-5-13(16-21(3,19)20)10-12(14)4-7-15(17)18/h5-6,10-11,16H,4,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJIHSPIIYVYLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.